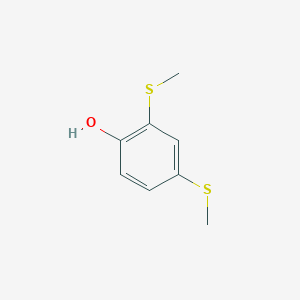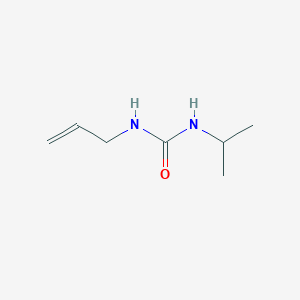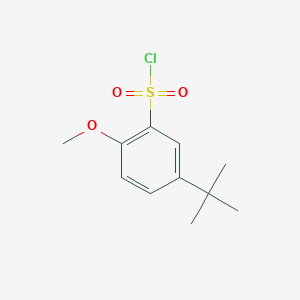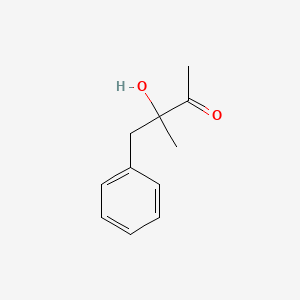
3-Hydroxy-3-methyl-4-phenylbutan-2-one
Vue d'ensemble
Description
The compound of interest, 3-Hydroxy-3-methyl-4-phenylbutan-2-one, is a molecule that has garnered attention due to its potential applications in various fields, including pharmaceuticals. It is structurally characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a four-carbon chain backbone with a ketone functional group. The synthesis and study of this compound and its derivatives are crucial for the development of biologically active compounds, such as ACE inhibitors and HIV protease inhibitors .
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxy-3-methyl-4-phenylbutan-2-one involves several strategies. One approach is the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride to obtain various 4-arylbutanoates, which are important intermediates . Another method includes the highly diastereoselective cyanohydrin formation, as demonstrated in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors . Additionally, a microwave-assisted ketone-ketone rearrangement has been used for the preparation of related compounds, showcasing the versatility of synthetic methods available .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques. For instance, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, has provided insights into the stereochemistry of such molecules . Understanding the molecular structure is essential for the design of molecules with desired biological activities.
Chemical Reactions Analysis
The chemical reactivity of 3-Hydroxy-3-methyl-4-phenylbutan-2-one and its analogs is influenced by the functional groups present. For example, the compound 3-Hydroxy-3-methyl-1,1-dimethoxybutane has been used as a reagent for dimethylchromenylation, indicating the potential for various chemical transformations . Asymmetric synthesis approaches have also been employed to produce enantiomerically pure forms of related compounds, which is significant for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one derivatives are determined by their molecular structure. For instance, the synthesis of (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxyl]-3-methylbutane-2,3-diol, a compound with anti-inflammatory properties, highlights the importance of stereochemistry in defining the physical properties and biological activity . The enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one demonstrates the ability to control the optical purity, which can significantly affect the compound's pharmacological profile .
Applications De Recherche Scientifique
Application in Chemical Synthesis
3-Hydroxy-3-methyl-4-phenylbutan-2-one is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a compound with the CAS Number: 54123-76-1 and the Linear Formula: C11H14O2 .
Antioxidant Properties
It’s known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates . A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical, respectively . It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Antibacterial and Antifungal Activities
3-Hydroxy-4-pyranones and related compounds have been screened for their antibacterial and antifungal activities, indicating a broad spectrum of activity against Gram-positive/Gram-negative standard strains and fungi .
Insecticidal Activity
Methyl 4-hydroxy-3-(3’-methyl-2’-butenyl)benzoate, a compound similar to 3-Hydroxy-3-methyl-4-phenylbutan-2-one, was found to have noteworthy insecticidal activity to Aedes atropalpus mosquito larvae (LC50 80.5 micrograms/mL) .
Food Flavoring
3-Hydroxy-4-phenylbutan-2-one is used as a flavoring agent in the food industry . It has a clear, colorless liquid form with a fruit and floral aroma . It’s soluble in non-polar solvents but insoluble in water . This compound is used to enhance the taste and aroma of various food products .
Cosmetics Industry
3-Hydroxy-3-methyl-4-phenylbutan-2-one can be used in the cosmetics industry . Its pleasant aroma makes it a suitable ingredient for perfumes, lotions, and other cosmetic products .
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-3-methyl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMAAJDFACPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536152 | |
| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
CAS RN |
54123-76-1 | |
| Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



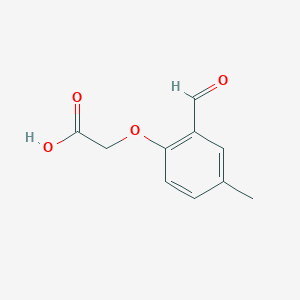
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
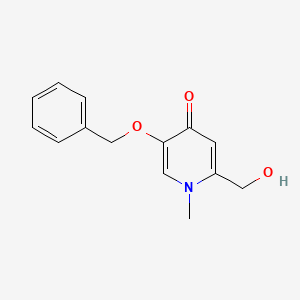
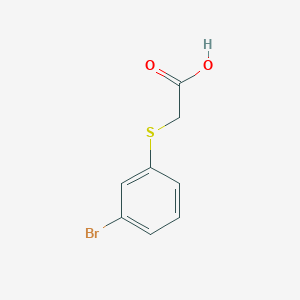
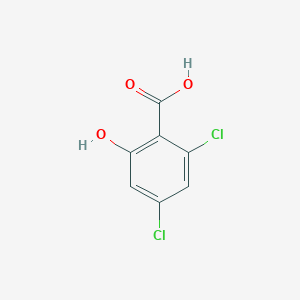

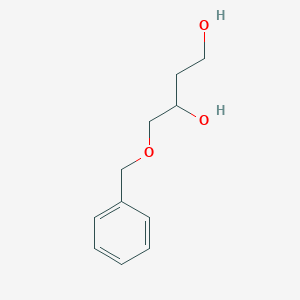
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
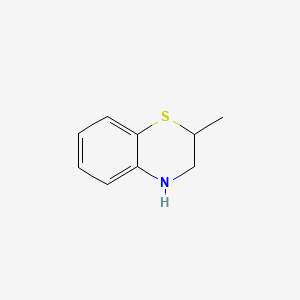
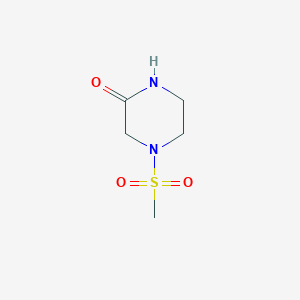
![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
